Cas no 2168703-19-1 (2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers)
2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers
- 2168703-19-1
- 2-(iodomethyl)-octahydropyrano[3,2-c]pyran
- EN300-23590175
- 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers
- 2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran
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- Inchi: 1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2
- InChI Key: BHTOMWNDHOGNIX-UHFFFAOYSA-N
- SMILES: ICC1CCC2COCCC2O1
Computed Properties
- Exact Mass: 282.01168g/mol
- Monoisotopic Mass: 282.01168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 18.5Ų
2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23590175-0.05g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 0.05g |
$202.0 | 2024-06-19 | |
| Enamine | EN300-23590175-0.1g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 0.1g |
$301.0 | 2024-06-19 | |
| Enamine | EN300-23590175-0.25g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 0.25g |
$431.0 | 2024-06-19 | |
| Enamine | EN300-23590175-0.5g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 0.5g |
$679.0 | 2024-06-19 | |
| Enamine | EN300-23590175-1.0g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 1.0g |
$871.0 | 2024-06-19 | |
| Enamine | EN300-23590175-2.5g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 2.5g |
$1707.0 | 2024-06-19 | |
| Enamine | EN300-23590175-5.0g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 5.0g |
$2525.0 | 2024-06-19 | |
| Enamine | EN300-23590175-10.0g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran |
2168703-19-1 | 95% | 10.0g |
$3746.0 | 2024-06-19 | |
| Enamine | EN300-23590175-1g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers |
2168703-19-1 | 95% | 1g |
$871.0 | 2023-09-15 | |
| Enamine | EN300-23590175-5g |
2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers |
2168703-19-1 | 95% | 5g |
$2525.0 | 2023-09-15 |
2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(iodomethyl)-octahydropyrano3,2-cpyran, Mixture of diastereomers
Recent Advances in the Study of 2-(Iodomethyl)-octahydropyrano[3,2-c]pyran (CAS: 2168703-19-1) as a Mixture of Diastereomers
The compound 2-(iodomethyl)-octahydropyrano[3,2-c]pyran (CAS: 2168703-19-1), a mixture of diastereomers, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic ether derivative, characterized by its unique pyranopyran scaffold, presents intriguing synthetic challenges and potential pharmacological applications. Recent studies have focused on its role as a versatile intermediate in the synthesis of complex natural products and its emerging biological activities, particularly in the context of antimicrobial and anticancer research.
Structural analysis of this compound reveals two major diastereomers resulting from the stereochemistry at the ring fusion positions. Advanced NMR techniques and X-ray crystallography have been employed to elucidate the precise configuration of these isomers. The presence of the iodomethyl group at the 2-position introduces a reactive handle that enables diverse functionalization pathways, making this compound particularly valuable for structure-activity relationship studies in drug discovery programs.
Recent synthetic methodologies have significantly improved the efficiency of producing 2168703-19-1, with several research groups reporting novel asymmetric approaches to control the diastereomeric ratio. A 2023 study published in the Journal of Organic Chemistry demonstrated an enzymatic resolution method that achieved >90% de for the preferred diastereomer, while maintaining excellent overall yield. These advances address previous challenges in obtaining stereochemically pure samples for biological evaluation.
Pharmacological investigations have revealed promising antibacterial activity against Gram-positive pathogens, with MIC values in the low micromolar range. Molecular docking studies suggest this activity may stem from inhibition of bacterial cell wall biosynthesis enzymes. Additionally, preliminary in vitro studies indicate potential anticancer properties, particularly against breast cancer cell lines, though the exact mechanism remains under investigation. The compound's ability to modulate cellular redox balance appears to contribute to these observed effects.
From a medicinal chemistry perspective, the octahydropyrano[3,2-c]pyran core represents an underutilized scaffold in drug design. Its semi-rigid structure offers an optimal balance between conformational flexibility and constraint, potentially leading to improved target selectivity. Current structure-activity relationship studies are exploring modifications at various positions while maintaining the core bicyclic framework, with the iodomethyl group serving as a key site for diversification.
Future research directions for 2168703-19-1 include comprehensive pharmacokinetic profiling, expanded mechanism-of-action studies, and exploration of its potential as a molecular scaffold for fragment-based drug discovery. The compound's synthetic accessibility and demonstrated biological activity position it as an important tool for both chemical biology research and medicinal chemistry applications. Continued investigation of this scaffold may yield novel therapeutic candidates addressing unmet medical needs in infectious diseases and oncology.
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